3-Bromo-2-oxopropane-1-sulfonamide

Catalog No.
S15862030
CAS No.
M.F
C3H6BrNO3S
M. Wt
216.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-oxopropane-1-sulfonamide

Product Name

3-Bromo-2-oxopropane-1-sulfonamide

IUPAC Name

3-bromo-2-oxopropane-1-sulfonamide

Molecular Formula

C3H6BrNO3S

Molecular Weight

216.06 g/mol

InChI

InChI=1S/C3H6BrNO3S/c4-1-3(6)2-9(5,7)8/h1-2H2,(H2,5,7,8)

InChI Key

QVLWICCOJMYTNL-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)CBr)S(=O)(=O)N

3-Bromo-2-oxopropane-1-sulfonamide is a sulfonamide compound characterized by the presence of a bromine atom, a ketone functional group, and a sulfonamide moiety. Its chemical structure can be represented as follows:

  • Chemical Formula: C₃H₇BrN₁O₂S
  • Molecular Weight: 201.07 g/mol

This compound belongs to the broader category of sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the bromine atom and the sulfonamide group contributes to its unique reactivity and potential therapeutic properties.

Typical of sulfonamides:

  • Oxidation: The compound can be oxidized to form sulfonic acids, utilizing oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can convert it into corresponding amines, often using lithium aluminum hydride as a reducing agent.
  • Substitution Reactions: The sulfonamide group may participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like hydroxide ions or alkoxide ions .

Sulfonamides, including 3-Bromo-2-oxopropane-1-sulfonamide, exhibit a range of biological activities:

  • Antimicrobial Activity: Many sulfonamides are known for their antibacterial properties, particularly against Gram-positive bacteria. They inhibit bacterial growth by interfering with folate synthesis.
  • Anti-inflammatory Properties: Some derivatives have shown potential anti-inflammatory effects, making them candidates for treating inflammatory diseases.
  • Anticancer Potential: Research indicates that modifications of sulfonamides can lead to compounds with significant anticancer activity, targeting various cancer cell lines .

Several methods exist for synthesizing 3-Bromo-2-oxopropane-1-sulfonamide:

  • Direct Reaction of Sulfonyl Chlorides with Amines: This method involves reacting a sulfonyl chloride with an amine in the presence of a base like pyridine to form the sulfonamide.
    RSO2Cl+RNH2RSO2NHR+HClRSO_2Cl+R'NH_2\rightarrow RSO_2NHR'+HCl
  • Microwave-Assisted Synthesis: This technique allows for rapid synthesis under controlled conditions, enhancing yield and purity.
  • One-Pot Reactions: Recent advancements have introduced one-pot reactions combining various reagents to yield sulfonamides efficiently .

3-Bromo-2-oxopropane-1-sulfonamide has several applications:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound in drug discovery for antimicrobial and anticancer therapies.
  • Research Tool: It is utilized in various biochemical assays to study enzyme inhibition and metabolic pathways.

Interaction studies involving 3-Bromo-2-oxopropane-1-sulfonamide focus on its binding affinity to biological targets. For example, studies have shown that modifications in the sulfonamide structure can enhance binding to specific enzymes or receptors involved in disease pathways, particularly in cancer treatment . These interactions are critical for understanding the compound's mechanism of action and optimizing its therapeutic potential.

Several compounds share structural similarities with 3-Bromo-2-oxopropane-1-sulfonamide. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
N,N-Dimethyl-2-oxopropane-1-sulfonamideContains dimethyl groups; similar reactivityEnhanced solubility due to dimethyl substitution
SulfanilamideClassic sulfonamide; lacks bromineEstablished antibacterial properties
4-AminobenzenesulfonamideContains an amino group; similar biological activityBroader spectrum of antibacterial action
Benzene SulfonamideSimple structure; no ketone or halogenBasic structure representing sulfonamides

The uniqueness of 3-Bromo-2-oxopropane-1-sulfonamide lies in its bromine substitution and the specific positioning of the ketone and sulfonamide groups, which may influence its reactivity and biological activity compared to these similar compounds.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

214.92518 g/mol

Monoisotopic Mass

214.92518 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-15

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